molecular formula C26H29N5O4 B2412764 4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide CAS No. 946294-73-1

4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide

Cat. No.: B2412764
CAS No.: 946294-73-1
M. Wt: 475.549
InChI Key: KOYPKXVOZYQROC-UHFFFAOYSA-N
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Description

The compound “4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide” is a complex organic molecule. It is related to the [1,2,4]triazolo[4,3-a]pyrazine family . These compounds have been studied for their potential as DNA intercalators, which could have implications in anticancer therapies .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The [1,2,4]triazolo[4,3-a]pyrazine core is a fused ring system that is present in several bioactive compounds . The ethoxyphenyl, methoxybenzyl, and methylbutanamide groups are likely to contribute to the overall properties of the molecule.

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the retrieved papers, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied for their DNA intercalation activities . This suggests that the compound might interact with DNA in a similar manner, which could potentially have anticancer effects.

Future Directions

The future research directions for this compound could involve further investigation into its potential as a DNA intercalator and its anticancer properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-4-35-21-10-8-20(9-11-21)30-12-13-31-23(28-29-25(31)26(30)33)14-18(2)15-24(32)27-17-19-6-5-7-22(16-19)34-3/h5-13,16,18H,4,14-15,17H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYPKXVOZYQROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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